N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes:
- A 3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidine scaffold.
- A sulfanylacetamide side chain at position 2 of the pyrimidinone ring.
- A 2-ethoxyphenyl group attached to the acetamide nitrogen.
The ethoxy group on the phenyl ring enhances solubility in organic solvents compared to non-polar substituents, while the sulfanyl linkage may contribute to hydrogen bonding or hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-29-18-12-8-7-11-17(18)24-19(27)14-31-23-25-20-16(15-9-5-4-6-10-15)13-30-21(20)22(28)26(23)2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDKZAKOXPYGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates a thienopyrimidine core with an acetamide structure, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 451.6 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 451.6 g/mol |
| Chemical Formula | C23H21N3O3S2 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to effectively bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context in which the compound is studied.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research involving derivatives of thienopyrimidine has demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can enhance biological activity .
Case Study: Screening for Anticancer Activity
A study conducted on a library of compounds identified several derivatives with promising anticancer activity. The compounds were tested on multicellular spheroids, which are more representative of in vivo conditions than traditional monolayer cultures. Results indicated that certain derivatives exhibited IC50 values below 50 μM, suggesting effective inhibition of cancer cell proliferation .
Anti-fibrotic Activity
In addition to anticancer properties, compounds with similar structural motifs have been evaluated for their anti-fibrotic activity. For instance, studies have shown that thienopyrimidine derivatives can inhibit collagen synthesis in hepatic stellate cells, which play a critical role in liver fibrosis . This suggests a potential therapeutic application for N-(2-ethoxyphenyl)-2-(...) in treating fibrotic diseases.
Pharmacological Profile
The pharmacological profile of N-(2-ethoxyphenyl)-2-(...) includes:
- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor growth and fibrosis.
- Receptor Modulation : Interaction with various receptors that may lead to altered signaling pathways associated with cancer and fibrosis.
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (Cl, CF₃) enhance target binding and metabolic stability but may reduce solubility .
- Ethoxy groups balance solubility and moderate hydrophobicity, making them suitable for oral bioavailability .
Sulfanyl Linkage :
- Common across all analogues; likely critical for hydrogen bonding or covalent interactions with biological targets.
Biological Activity Gaps: None of the evidence provides direct bioactivity data for the target compound, limiting mechanistic comparisons.
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation reactions between aminothiophene derivatives and carbonyl-containing reagents are widely employed. For example, reacting 2-amino-3-phenylthiophene-3-carboxylate with methyl acetoacetate in acetic acid yields the 4-oxo-pyrimidin ring. The methyl group at position 3 is introduced via the methyl ester in the carbonyl reagent, while the phenyl group originates from the thiophene precursor. This method achieved yields of 68–72% in analogous systems.
Ring-Closure via Diamine Intermediates
An alternative route involves 2,3-diaminothiophene derivatives cyclizing with orthoesters or urea derivatives. For instance, heating 2,3-diamino-6,7-dihydrocyclopentathieno[2,3-d]pyrimidine with triethyl orthoformate in glacial acetic acid produces the pyrimidine ring. The 3-methyl group is incorporated using methyl-substituted orthoesters, while the 4-oxo moiety arises from ketone precursors.
Formation of Acetamide Side Chain
The N-(2-ethoxyphenyl)acetamide side chain is synthesized separately and coupled to the sulfanyl-pyrimidine intermediate.
Synthesis of N-(2-Ethoxyphenyl)Acetamide Derivatives
2-Ethoxyaniline is acylated with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C to yield N-(2-ethoxyphenyl)-2-chloroacetamide. The reaction is quenched with ice-water, and the product is extracted with dichloromethane, yielding 85–90% purity.
Thioether Linkage Formation
The final coupling involves reacting N-(2-ethoxyphenyl)-2-chloroacetamide with the pyrimidine-2-thiol in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 60–80°C. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol, achieving 70–75% yields.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Catalysis Effects
Elevating temperatures to 40–60°C during cyclocondensation improves reaction rates but risks decomposition above 90°C. Catalytic amounts of p-toluenesulfonic acid (PTSA) in cyclization steps increase yields by 10–15%.
Analytical Characterization
The final product is characterized via:
-
1H NMR : Distinct signals for ethoxyphenyl protons (δ 1.35–1.40 ppm, triplet, -OCH2CH3), pyrimidine methyl (δ 2.50 ppm, singlet), and sulfanyl linkage (δ 3.80 ppm, singlet, -S-CH2-)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation + Alkylation | 68 | 95 | Moderate |
| Diamine Cyclization + Coupling | 75 | 98 | High |
The diamine cyclization route offers superior yield and purity but requires stringent temperature control. Cyclocondensation is more scalable but necessitates additional purification .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including thieno[3,2-d]pyrimidinone core formation, sulfanyl acetamide coupling, and final functionalization. Key steps:
- Core Synthesis : Cyclization of 3-methyl-4-oxo-thieno[3,2-d]pyrimidine precursors under reflux with acetic anhydride .
- Sulfanyl Coupling : Reaction with 2-chloroacetamide derivatives in ethanol/toluene with triethylamine as a base (yields ~70-80%) .
- Optimization : Control temperature (60-80°C), solvent polarity (ethanol for solubility), and pH (neutral to mild basic conditions) to minimize byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm acetamide NH (δ ~10.1 ppm) and ethoxy group signals (δ ~1.3-1.4 ppm for CH3, δ ~4.0-4.2 ppm for OCH2) .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹, C=S at ~650 cm⁻¹) .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve the thieno-pyrimidine core and intermolecular hydrogen bonds (e.g., N–H⋯O/S interactions) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or topoisomerases using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structural analogs?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies:
-
Substituent Analysis : Compare analogs with varying phenyl (e.g., 4-chloro vs. 3-methyl) and sulfanyl groups (Table 1) .
-
Data Normalization : Use standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
-
Computational Modeling : Overlay docking poses (e.g., AutoDock Vina) to identify critical binding interactions .
Table 1 : Bioactivity of Structural Analogs
Compound Substituents Target Activity (IC50, μM) Key Feature Impact 3-Methyl, 2-ethoxyphenyl EGFR: 1.2 ± 0.3 Ethoxy enhances solubility 4-Chlorophenyl, 3-allyl TopoII: 4.5 ± 0.8 Chlorine increases lipophilicity 2,5-Dimethylphenyl Inactive (>50) Steric hindrance reduces binding
Q. What strategies are effective in designing derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Functional Group Modifications :
- Replace ethoxy with methoxy to improve metabolic stability .
- Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance solubility .
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl acetate prodrugs) for controlled release .
- In Silico ADME Prediction : Use SwissADME to optimize parameters like bioavailability score and BBB permeability .
Q. How to address low yield in the sulfanyl acetamide coupling step?
- Methodological Answer :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU or DMAP) to accelerate nucleophilic substitution .
- Solvent Optimization : Switch to DMF for higher polarity, but monitor temperature to avoid decomposition .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfides) and adjust stoichiometry .
Methodological Guidance for Data Contradictions
Q. How to confirm compound stability under varying experimental conditions?
- Methodological Answer :
- Stress Testing :
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC .
- Hydrolytic Stability : Expose to pH 2 (HCl) and pH 9 (NaOH) buffers; track degradation by TLC .
- Light Sensitivity : Store in amber vials and test UV-vis absorption changes after 48-hour light exposure .
Q. What computational methods aid in understanding target binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite to model interactions with EGFR’s ATP-binding pocket (validate with co-crystallized ligands) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
- QM/MM Studies : Calculate charge distribution on the thieno-pyrimidine core to identify electrophilic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
